molecular formula H5NaO5P B127411 Sodium phosphate monobasic monohydrate CAS No. 10049-21-5

Sodium phosphate monobasic monohydrate

Cat. No.: B127411
CAS No.: 10049-21-5
M. Wt: 139.00 g/mol
InChI Key: AXCRQNJHVGYJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium phosphate monobasic monohydrate: is an inorganic compound with the chemical formula NaH₂PO₄·H₂O . It is a sodium salt of phosphoric acid and exists as a monohydrate. This compound is commonly used in various industrial, biological, and chemical applications due to its buffering properties and solubility in water .

Mechanism of Action

Target of Action

Sodium phosphate monobasic monohydrate, also known as monosodium phosphate or sodium dihydrogen phosphate, primarily targets the intestinal tract . It is used to prevent or correct hypophosphatemia in patients with restricted or no oral intake .

Mode of Action

This compound is a saline laxative that works by increasing fluid in the small intestine . This increase in fluid volume stimulates bowel movement, typically within 30 minutes to 6 hours .

Biochemical Pathways

This compound is involved in a variety of important biochemical functions in the body and participates in many significant metabolic and enzyme reactions in almost all organs and tissues . It exerts a modifying influence on the steady state of calcium levels, a buffering effect on acid-base equilibrium, and a primary role in the renal excretion of hydrogen ion .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption and action in the small intestine. After administration, it increases the fluid content in the small intestine, which stimulates bowel movement

Result of Action

The primary result of the action of this compound is the induction of bowel movement. This is achieved through the increase of fluid in the small intestine, which facilitates the passage of stool . It is often used to treat constipation or to clean the bowel before a colonoscopy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other electrolytes in the body, such as potassium and bicarbonate, can affect its efficacy . Additionally, the compound’s stability and action may be affected by factors such as pH and temperature . .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium phosphate monobasic monohydrate is typically synthesized by the partial neutralization of phosphoric acid with sodium hydroxide or sodium carbonate. The reaction is as follows:

H₃PO₄+NaOHNaH₂PO₄+H₂O\text{H₃PO₄} + \text{NaOH} \rightarrow \text{NaH₂PO₄} + \text{H₂O} H₃PO₄+NaOH→NaH₂PO₄+H₂O

Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphoric acid with a sodium source, such as sodium hydroxide or sodium carbonate, under controlled conditions. The resulting solution is then crystallized to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions:

  • Thermal Decomposition: When heated above 169°C, sodium phosphate monobasic monohydrate decomposes to form disodium pyrophosphate and water:

    2NaH₂PO₄Na₂H₂P₂O₇+H₂O2 \text{NaH₂PO₄} \rightarrow \text{Na₂H₂P₂O₇} + \text{H₂O} 2NaH₂PO₄→Na₂H₂P₂O₇+H₂O

    Further heating to 550°C results in the formation of trisodium trimetaphosphate:

    3NaH₂PO₄Na₃P₃O₉+3H₂O3 \text{NaH₂PO₄} \rightarrow \text{Na₃P₃O₉} + 3 \text{H₂O} 3NaH₂PO₄→Na₃P₃O₉+3H₂O

  • Acid-Base Reactions: this compound reacts with strong acids like hydrochloric acid to form phosphoric acid and sodium chloride:

    NaH₂PO₄+HClH₃PO₄+NaCl\text{NaH₂PO₄} + \text{HCl} \rightarrow \text{H₃PO₄} + \text{NaCl} NaH₂PO₄+HCl→H₃PO₄+NaCl

Common Reagents and Conditions:

    Reagents: Sodium hydroxide, sodium carbonate, hydrochloric acid.

    Conditions: Controlled temperature and pH conditions to ensure the desired product formation.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a buffering agent in various chemical reactions and solutions.
  • Employed in the preparation of phosphate buffers for pH control.

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

  • Monopotassium phosphate (KH₂PO₄)
  • Monoammonium phosphate (NH₄H₂PO₄)
  • Disodium phosphate (Na₂HPO₄)
  • Trisodium phosphate (Na₃PO₄)

Comparison:

Sodium phosphate monobasic monohydrate is unique due to its specific pH buffering range and its ability to form various hydrates, making it versatile for multiple applications.

Properties

CAS No.

10049-21-5

Molecular Formula

H5NaO5P

Molecular Weight

139.00 g/mol

IUPAC Name

sodium;dihydrogen phosphate;hydrate

InChI

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2

InChI Key

AXCRQNJHVGYJII-UHFFFAOYSA-N

Isomeric SMILES

O.OP(=O)(O)[O-].[Na+]

SMILES

O.OP(=O)(O)[O-].[Na+]

Canonical SMILES

O.OP(=O)(O)O.[Na]

10049-21-5

physical_description

White odorless solid;  Slightly deliquescent;  [Merck Index] White hygroscopic crystals;  [Sigma-Aldrich MSDS]

Pictograms

Irritant

Related CAS

60593-58-0
60593-59-1
15819-50-8
10140-65-5
10361-89-4

Synonyms

Monobasic Sodium Phosphate Monohydrate;  Monosodium Phosphate Monohydrate;  Sodium Dihydrogen Phosphate Monohydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium phosphate monobasic monohydrate
Reactant of Route 2
Sodium phosphate monobasic monohydrate
Reactant of Route 3
Sodium phosphate monobasic monohydrate
Reactant of Route 4
Sodium phosphate monobasic monohydrate
Reactant of Route 5
Sodium phosphate monobasic monohydrate
Reactant of Route 6
Sodium phosphate monobasic monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.